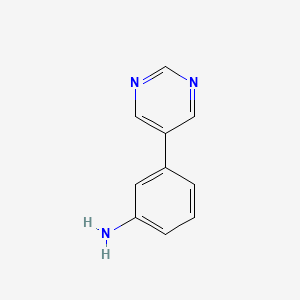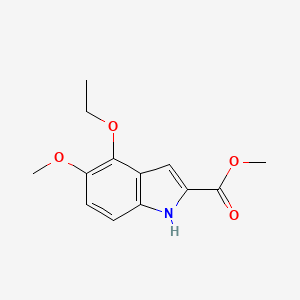
3-Pyrimidin-5-ylaniline
概要
説明
3-Pyrimidin-5-ylaniline is a chemical compound that is part of the pyrimidine family, which is a class of heterocyclic aromatic organic compounds. While the provided papers do not directly discuss 3-Pyrimidin-5-ylaniline, they do provide insights into various pyrimidine derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can be extrapolated to understand the characteristics of 3-Pyrimidin-5-ylaniline.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves cyclization reactions and condensations with various reagents. For instance, the synthesis of 2-(5-aryl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidines involves cyclocondensation of 5-aryl-1-carboxamidino-3-styryl-4,5-dihydro-1H-pyrazoles with 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones, catalyzed by Ti(Oi-Pr)4 or BF3·OEt2 . Similarly, the synthesis of 3-pyrimidin-5-ylpropanamides is achieved through a microwave-assisted, chemoselective reaction involving arylidene-Meldrum's acid and 6-hydroxypyrimidin-4(3H)-one .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often elucidated using techniques such as X-ray crystallography and density functional theory (DFT). For example, the crystal structure of a pyrimidine derivative was determined, and the optimized geometric bond lengths and bond angles were compared with X-ray diffraction values . The molecular electrostatic potential (MEP) surface map of related molecules can also be investigated with theoretical calculations .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including bromination and heterocyclization. For instance, 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids pyrimidin-2-ylamides are brominated at position 5 of the pyrimidine ring, except for the 1-allyl derivative, which undergoes heterocyclization .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be quite diverse, depending on the substituents and the structure of the compound. Some compounds exhibit antimicrobial activity , while others show antiproliferative activity against various cancer cell lines . The solubility, melting points, and stability of these compounds can vary widely and are important for their potential applications in medicinal chemistry.
Relevant Case Studies
Several of the papers discuss the biological evaluation of pyrimidine derivatives. For example, one study synthesized a compound for the fractalkine receptor (CX3CR1) but found it had lower binding affinity than expected . Another study reported marked inhibition against the proliferation of human cancer cell lines by a synthesized pyrimidine derivative, showing promising anticancer activity . These case studies highlight the potential therapeutic applications of pyrimidine derivatives and the importance of structure-activity relationship studies.
科学的研究の応用
Metabolic Pathways and Biotransformation : A study by Lindgren et al. (2013) explored the biotransformation of β-secretase inhibitors, including those with a pyrimidine ring similar to 3-Pyrimidin-5-ylaniline. They discovered a unique metabolic pathway involving a ring-opening reaction followed by elimination of a carbon atom and a ring closure to form an imidazole ring (Lindgren et al., 2013).
Inhibitory Activities and Antitumor Agents : Gangjee et al. (2000) designed a compound as a potent dual inhibitor of thymidylate synthase and dihydrofolate reductase, key enzymes in nucleotide synthesis, and as an antitumor agent. The compound features a pyrimidine structure, highlighting the potential of pyrimidine derivatives in cancer therapy (Gangjee et al., 2000).
Oxygen Incorporation in Pyrimidine Cofactors : Bailey et al. (1982) showed that certain pyrimidine cofactors are involved in the incorporation of oxygen into the pyrimidine ring in phenylalanine hydroxylase, an enzyme relevant in amino acid metabolism (Bailey et al., 1982).
Antioxidant Properties : Rani et al. (2012) synthesized novel bis(2-(pyrimidin-2-yl)ethoxy)alkanes and evaluated their antioxidant properties. Their findings suggest that pyrimidine derivatives could be promising antioxidants (Rani et al., 2012).
DNA Interaction and Photocleavage : Sharma et al. (2015) investigated novel pyrimidinyl hydrazones and triazolo[4,3-a]pyrimidine derivatives for their DNA photocleavage activity. Their study reveals the potential of pyrimidine compounds in DNA interaction and damage, which is significant in understanding DNA repair and cancer treatments (Sharma et al., 2015).
Inhibition of Virus-Host Interaction : Rane et al. (2020) conducted an in silico study targeting the interaction between the spike glycoprotein of SARS-CoV-2 and the human ACE2 receptor using diaryl pyrimidine analogues. This highlights the potential of pyrimidine derivatives in developing treatments for viral infections like COVID-19 (Rane et al., 2020).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-pyrimidin-5-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-10-3-1-2-8(4-10)9-5-12-7-13-6-9/h1-7H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEIKJMNXHOFHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CN=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428139 | |
| Record name | 3-pyrimidin-5-ylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyrimidin-5-ylaniline | |
CAS RN |
69491-59-4 | |
| Record name | 3-(5-Pyrimidinyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69491-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-pyrimidin-5-ylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![2-[(3-cyanophenyl)amino]acetic Acid](/img/structure/B1278102.png)